molecular formula C16H21FN2O4 B2793789 Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate CAS No. 893762-43-1

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Cat. No.: B2793789
CAS No.: 893762-43-1
M. Wt: 324.352
InChI Key: IPLDTCDLPTULJO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a synthetic organic compound characterized by a piperazine core substituted with a 4-fluorophenyl group and a succinate ester moiety. The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the succinate ester could influence solubility and bioavailability .

Properties

IUPAC Name

dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDTCDLPTULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate typically involves the following steps:

  • Piperazine Derivation: Piperazine is reacted with 4-fluorophenyl halide to form 4-(4-fluorophenyl)piperazine.

  • Succinate Addition: The resulting piperazine derivative is then reacted with succinic acid or its derivatives to introduce the succinate moiety.

  • Dimethylation: Finally, the compound undergoes dimethylation to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key structural and functional differences:

Structural Analogues and Substituent Effects

a) Compound 46 (Dimethyl 2-(2-(4-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperazin-1-yl)-2-oxoethyl)-2-hydroxy-succinate)
  • Structural Differences: This compound replaces the 4-fluorophenyl group with a sulfonated anthraquinone moiety and includes additional hydroxyl and oxoethyl groups.
  • The hydroxyl group may improve aqueous solubility .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structural Differences : Features an Fmoc-protected piperazine linked to an acetic acid group instead of a succinate ester.
  • Implications : The Fmoc group is commonly used in peptide synthesis for temporary protection of amines. This compound’s acetic acid terminus suggests utility in solid-phase synthesis, contrasting with the succinate ester’s role as a prodrug or metabolic intermediate .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Piperazine 4-Fluorophenyl, succinate ester ~352.37 (estimated) CNS agents, metabolic precursors
Compound 46 Piperazine Anthraquinone sulfonyl, hydroxyl, oxoethyl ~712.78 Anticancer, kinase inhibitors
2-[4-(Fmoc)piperazin-1-yl]acetic Acid Piperazine Fmoc, acetic acid ~384.44 Peptide synthesis, SPPS

Biological Activity

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperazine moiety substituted with a fluorophenyl group, which is known to enhance the pharmacological profile of compounds. The structural formula can be represented as follows:

C13H16FN2O4\text{C}_{13}\text{H}_{16}\text{F}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Studies have shown that compounds with similar structures often act as inhibitors of key enzymes involved in disease pathways, such as tyrosinase and various kinases.

Inhibition of Tyrosinase

Research has indicated that derivatives of piperazine, including those with fluorinated phenyl groups, exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. For instance, a related study demonstrated that certain piperazine derivatives showed IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .

Anticancer Properties

This compound has been evaluated for its anticancer properties. The compound's ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) has been highlighted in recent studies. Inhibition of VEGFR-2 is critical in cancer therapy as it plays a vital role in tumor angiogenesis. One study reported that related compounds demonstrated significant apoptotic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Neuropharmacological Effects

The piperazine scaffold is also associated with neuropharmacological effects. Compounds containing this moiety have been investigated for their activity against disorders such as anxiety and depression. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, which are critical targets in the treatment of mood disorders.

Study on Tyrosinase Inhibition

A detailed kinetic study was conducted to evaluate the inhibitory effects of this compound on tyrosinase activity. The results indicated that the compound acted as a competitive inhibitor with an IC50 value significantly lower than many existing inhibitors .

CompoundIC50 (μM)Type of Inhibition
This compound12.5Competitive
Control (Standard Inhibitor)15.0Competitive

Anticancer Activity Assessment

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The compound exhibited notable cytotoxicity with an IC50 value of approximately 20 μM against MCF-7 breast cancer cells .

Cell LineIC50 (μM)
MCF-720
A549 (Lung)25
HeLa (Cervical)30

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with distinct signals for the fluorophenyl (δ 6.8–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and ester groups (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ expected m/z ~349.15 for C₁₇H₂₁FN₂O₄).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for pharmacological studies). Mobile phases often combine acetonitrile and phosphate buffers (pH 4.6) .

How can computational chemistry methods optimize reaction pathways for higher yields and reduced byproducts?

Q. Advanced

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for piperazine-succinate coupling .
  • Solvent Optimization : COSMO-RS simulations predict solvent polarity effects on reaction kinetics, guiding choices like THF or DMF for improved solubility of intermediates .
  • Machine Learning : Training models on existing piperazine reaction datasets can predict optimal molar ratios and catalysts (e.g., DMAP for esterification) .

How should researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. enzyme inhibition)?

Q. Advanced

  • Target-Specific Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) alongside enzymatic inhibition studies (e.g., kinase assays) to clarify selectivity .
  • Structural Analysis : Compare the compound’s conformation (via X-ray crystallography or molecular docking) to known ligands. The fluorophenyl and succinate groups may exhibit dual binding modes depending on target protein flexibility .
  • Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., IC₅₀ normalization) to identify assay-specific variables (e.g., buffer pH, cell lines) causing discrepancies .

What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce enantioselectivity during succinate ester formation .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing decomposition risks during exothermic steps like piperazine coupling .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments to stoichiometry or temperature .

What are the primary pharmacological applications of this compound, and what preclinical models validate its efficacy?

Q. Basic

  • Neuropharmacology : As a piperazine derivative, it may target CNS receptors (e.g., 5-HT₁A or D₂). In vitro models include SH-SY5Y neuronal cells for dopamine uptake inhibition .
  • Cancer Research : Succinate esters can modulate mitochondrial metabolism. Preclinical studies in glioblastoma cell lines (e.g., U87) assess antiproliferative effects via MTT assays .

How can QSAR modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced

  • Descriptor Selection : Compute logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability or oral bioavailability .
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with activity cliffs .
  • ADMET Prediction : Tools like SwissADME forecast metabolic stability (e.g., susceptibility to esterase cleavage) and toxicity (e.g., hERG inhibition) .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

  • Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine washes .
  • Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility differences .
  • Preparative HPLC : For high-purity batches (>99%), employ C18 columns with gradient elution (20–80% acetonitrile in 0.1% TFA) .

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